2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride
Description
This compound is a propanol derivative featuring a 1-adamantylmethoxy group at position 1 and a 2-butylamino group at position 3, formulated as a hydrochloride salt.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(butan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2.ClH/c1-3-13(2)19-10-17(20)11-21-12-18-7-14-4-15(8-18)6-16(5-14)9-18;/h13-17,19-20H,3-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKYZMWHHGYMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COCC12CC3CC(C1)CC(C3)C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950544 | |
| Record name | 1-[(Adamantan-1-yl)methoxy]-3-[(butan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27866-14-4 | |
| Record name | 2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Adamantan-1-yl)methoxy]-3-[(butan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride (CAS #27866-14-4) is a synthetic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacodynamic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 331.92 g/mol. Its structure includes an adamantyl group which is known for enhancing the lipophilicity and biological activity of compounds.
| Property | Value |
|---|---|
| IUPAC Name | 1-(1-adamantylmethoxy)-3-(butan-2-ylamino)propan-2-ol; hydrochloride |
| Molecular Formula | C18H34ClNO2 |
| Molecular Weight | 331.921 g/mol |
| Purity | ≥96% |
Pharmacological Effects
The compound exhibits several pharmacological effects that are significant in drug development:
- Antidepressant Activity : Research indicates that compounds with similar structural motifs may influence serotonin and norepinephrine reuptake, suggesting potential antidepressant properties.
- Neuroprotective Effects : The adamantyl moiety is often associated with neuroprotective activities, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with various neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.
Study on Antidepressant Activity
A study published in Pharmacology Biochemistry Behavior evaluated the antidepressant-like effects of similar compounds in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential efficacy in mood disorders .
Neuroprotective Studies
Another study focused on the neuroprotective effects of adamantyl-containing compounds. The findings demonstrated that these compounds could reduce neuronal apoptosis in models of oxidative stress . This suggests that 2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)- may possess similar protective qualities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
Adamantyl Group: The adamantylmethoxy group in the target compound is bulkier than substituents in analogs like propranolol (naphthalenyloxy) or indenolol (indenyloxy).
Amino Groups: The 2-butylamino group differs from tert-butylamino () or isopropylamino () groups, which are common in β-blockers. Longer alkyl chains (e.g., butyl) may alter receptor affinity and metabolic stability.
Pharmacological Implications: Propranolol and indenolol act as β-adrenergic antagonists. The target compound’s structure suggests similar mechanisms, but its adamantyl group could modulate selectivity (e.g., β1 vs. β2 receptors) .
Physical and Chemical Properties
- Melting Points: Propranolol HCl (162–165°C) and the compound in (151–154°C) have higher melting points compared to less polar analogs, reflecting stronger ionic interactions in their hydrochloride forms. The target compound’s melting point is unreported but expected to be influenced by its adamantyl group’s rigidity.
- Lipophilicity: Adamantane derivatives are highly lipophilic, which may enhance blood-brain barrier penetration compared to propranolol or indenolol .
Pharmacological and Clinical Relevance
- Propranolol HCl: A well-established non-selective β-blocker used for hypertension, angina, and anxiety. Its naphthalenyloxy group contributes to potent β-receptor binding .
- Indenolol HCl: Exhibits cardioselectivity (β1 preference), likely due to its indenyloxy group’s electronic properties .
- Target Compound : The adamantylmethoxy group may reduce first-pass metabolism (due to steric hindrance), but its clinical efficacy requires validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
